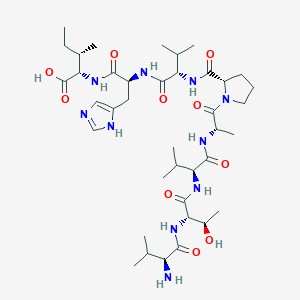
Val-Thr-Val-Ala-Pro-Val-His-Ile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Val-Thr-Val-Ala-Pro-Val-His-Ile” is a peptide composed of eight amino acids: valine, threonine, valine, alanine, proline, valine, histidine, and isoleucine. Peptides like this one are essential in various biological processes and can serve as building blocks for proteins. This particular sequence may have specific biological functions or applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Solid-Phase Peptide Synthesis (SPPS)
Starting Material: The synthesis begins with a resin-bound amino acid.
Coupling Reagents: Commonly used reagents include carbodiimides (e.g., dicyclohexylcarbodiimide) and uronium salts (e.g., HBTU).
Protecting Groups: Amino acids are protected with groups like Fmoc (fluorenylmethyloxycarbonyl) to prevent unwanted reactions.
Deprotection: The Fmoc group is removed using a base like piperidine.
Coupling: Each amino acid is sequentially added to the growing peptide chain.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid.
-
Solution-Phase Peptide Synthesis
Starting Material: Free amino acids.
Coupling Reagents: Similar to SPPS, carbodiimides and uronium salts are used.
Protecting Groups: Boc (tert-butyloxycarbonyl) and Z (benzyloxycarbonyl) groups are commonly used.
Deprotection: Boc groups are removed using acids like hydrochloric acid.
Coupling: Amino acids are coupled in solution, often requiring purification steps between additions.
Industrial Production Methods
Industrial production of peptides like “Val-Thr-Val-Ala-Pro-Val-His-Ile” often relies on automated peptide synthesizers that utilize SPPS. These machines can efficiently produce large quantities of peptides with high purity. The process involves:
Automated Coupling: Sequential addition of amino acids.
Automated Deprotection: Removal of protecting groups.
Purification: High-performance liquid chromatography (HPLC) is used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Hydrogen peroxide, performic acid.
Conditions: Mild to moderate temperatures.
Products: Oxidized peptides, often with modified side chains.
-
Reduction
Reagents: Sodium borohydride, dithiothreitol.
Conditions: Mild temperatures, often in aqueous solutions.
Products: Reduced peptides, often with modified disulfide bonds.
-
Substitution
Reagents: Various nucleophiles.
Conditions: Depends on the nucleophile and the target site.
Products: Substituted peptides with altered side chains.
Common Reagents and Conditions
Coupling Reagents: Carbodiimides, uronium salts.
Protecting Groups: Fmoc, Boc, Z.
Deprotecting Agents: Piperidine, hydrochloric acid.
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Sodium borohydride, dithiothreitol.
Applications De Recherche Scientifique
Chemistry
Peptide Synthesis: Used as a model compound to study peptide synthesis techniques.
Catalysis: Investigated for its potential as a catalyst in organic reactions.
Biology
Protein Engineering: Used to study protein folding and stability.
Enzyme Substrates: Serves as a substrate for various enzymes in biochemical assays.
Medicine
Drug Development: Explored as a potential therapeutic peptide for various diseases.
Diagnostics: Used in diagnostic assays to detect specific enzymes or antibodies.
Industry
Biotechnology: Employed in the production of recombinant proteins.
Agriculture: Investigated for its potential as a bioactive peptide in crop protection.
Mécanisme D'action
The mechanism of action of “Val-Thr-Val-Ala-Pro-Val-His-Ile” depends on its specific biological target. Generally, peptides exert their effects by binding to specific receptors or enzymes, leading to a cascade of molecular events. For example:
Receptor Binding: The peptide may bind to a cell surface receptor, triggering a signaling pathway.
Enzyme Inhibition: It may inhibit an enzyme by binding to its active site, preventing substrate conversion.
Comparaison Avec Des Composés Similaires
Similar Compounds
Val-Thr-Val-Ala-Pro-Val-His-Leu: Similar sequence with leucine instead of isoleucine.
Val-Thr-Val-Ala-Pro-Val-His-Val: Similar sequence with valine instead of isoleucine.
Val-Thr-Val-Ala-Pro-Val-His-Gly: Similar sequence with glycine instead of isoleucine.
Uniqueness
“Val-Thr-Val-Ala-Pro-Val-His-Ile” is unique due to its specific sequence, which may confer distinct biological properties. The presence of isoleucine at the C-terminus can influence the peptide’s stability, folding, and interaction with biological targets.
Propriétés
Numéro CAS |
184864-51-5 |
|---|---|
Formule moléculaire |
C39H66N10O10 |
Poids moléculaire |
835.0 g/mol |
Nom IUPAC |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C39H66N10O10/c1-11-21(8)30(39(58)59)47-32(51)25(15-24-16-41-17-42-24)44-36(55)29(20(6)7)45-33(52)26-13-12-14-49(26)38(57)22(9)43-35(54)28(19(4)5)46-37(56)31(23(10)50)48-34(53)27(40)18(2)3/h16-23,25-31,50H,11-15,40H2,1-10H3,(H,41,42)(H,43,54)(H,44,55)(H,45,52)(H,46,56)(H,47,51)(H,48,53)(H,58,59)/t21-,22-,23+,25-,26-,27-,28-,29-,30-,31-/m0/s1 |
Clé InChI |
JYXPJLOJDMGYOB-FWDAARJKSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)N |
SMILES canonique |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



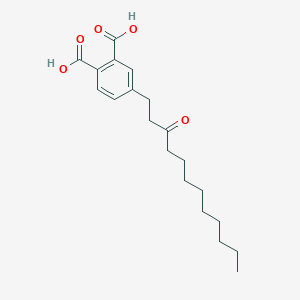
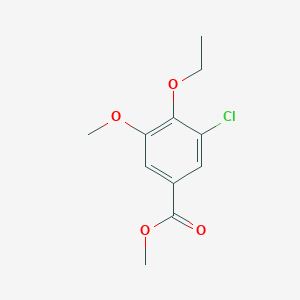
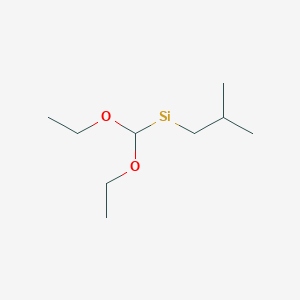
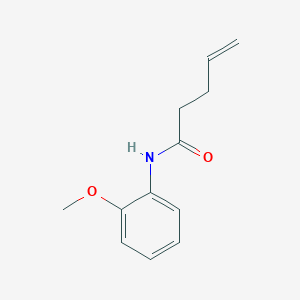
![Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]-](/img/structure/B12567748.png)

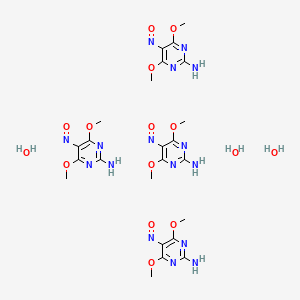
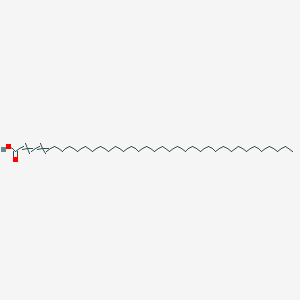

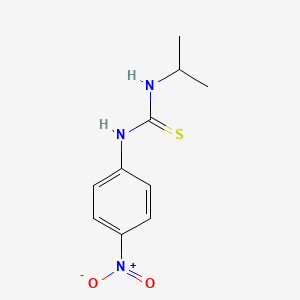
![2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline](/img/structure/B12567814.png)
![lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide](/img/structure/B12567817.png)

